Methyl 4-(3-fluoro-4-methylphenyl)benzoate
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Overview
Description
Methyl 4-(3-fluoro-4-methylphenyl)benzoate: is an organic compound belonging to the class of aromatic esters. It consists of a benzene ring substituted with a fluorine atom and a methyl group at the 3 and 4 positions, respectively, and a benzoate ester group at the 4 position of another benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of a boronic acid derivative of 3-fluoro-4-methylphenyl with a halobenzene derivative in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and is highly efficient for forming carbon-carbon bonds.
Friedel-Crafts Acylation: This involves the acylation of 3-fluoro-4-methylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting ketone is then esterified to form the target compound.
Industrial Production Methods: The industrial production of this compound often employs large-scale versions of the above synthetic routes, with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are commonly used to enhance efficiency and safety.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the ester group into an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution typically requires strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, halogen, or alkyl groups.
Scientific Research Applications
Chemistry: Methyl 4-(3-fluoro-4-methylphenyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties. Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4-(3-fluoro-4-methylphenyl)benzoate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In drug development, it may bind to specific molecular targets, such as enzymes or receptors, to modulate biological pathways.
Comparison with Similar Compounds
Methyl 4-(4-methylphenyl)benzoate: Similar structure but lacks the fluorine atom.
Methyl 4-(3-fluoro-4-methoxyphenyl)benzoate: Similar structure but with a methoxy group instead of a methyl group.
Methyl 4-(3-fluoro-4-chlorophenyl)benzoate: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness: Methyl 4-(3-fluoro-4-methylphenyl)benzoate is unique due to the presence of both fluorine and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-(3-fluoro-4-methylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10-3-4-13(9-14(10)16)11-5-7-12(8-6-11)15(17)18-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFCGUQNYOFJHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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